2',3'-Dichloro-6'-nitroacetophenone
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Overview
Description
2’,3’-Dichloro-6’-nitroacetophenone is an organic compound with the molecular formula C8H5Cl2NO3 It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and one nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dichloro-6’-nitroacetophenone typically involves the nitration of 2’,3’-dichloroacetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of 2’,3’-Dichloro-6’-nitroacetophenone may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing the production of by-products. The process may also incorporate steps for the purification and isolation of the final product, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dichloro-6’-nitroacetophenone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The acetophenone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2’,3’-Dichloro-6’-aminoacetophenone.
Substitution: 2’,3’-Dichloro-6’-alkoxyacetophenone, 2’,3’-Dichloro-6’-aminoacetophenone.
Oxidation: 2’,3’-Dichloro-6’-nitrobenzoic acid.
Scientific Research Applications
2’,3’-Dichloro-6’-nitroacetophenone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its reactive functional groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-6’-nitroacetophenone depends on its chemical reactivity. The nitro group can participate in redox reactions, while the chlorine atoms can undergo substitution reactions. These properties make it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 2’,6’-Dichloro-3’-nitroacetophenone
- 3’,6’-Dichloro-2’-nitroacetophenone
- 4’-Chloro-2’-nitroacetophenone
Uniqueness
2’,3’-Dichloro-6’-nitroacetophenone is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing nitro and chlorine groups makes it a valuable intermediate for synthesizing more complex molecules with desired properties.
Properties
Molecular Formula |
C8H5Cl2NO3 |
---|---|
Molecular Weight |
234.03 g/mol |
IUPAC Name |
1-(2,3-dichloro-6-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2NO3/c1-4(12)7-6(11(13)14)3-2-5(9)8(7)10/h2-3H,1H3 |
InChI Key |
JFDWSDUXVYACES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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